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Compound of Interest

Compound Name: Cycloclavine

Cat. No.: B1261603

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis
of both enantiomers of cycloclavine, (-)-cycloclavine and the naturally occurring (+)-
cycloclavine. Cycloclavine, a structurally unique ergot alkaloid, presents a compelling target
for synthetic chemists due to its pentacyclic framework featuring a cyclopropane-fused
pyrrolidine ring. The methodologies outlined below are based on the first enantioselective total
synthesis developed by Wipf and McCabe, offering a concise and efficient route to both
enantiomers.[1][2][3] This approach has been instrumental in enabling further biological
evaluation of these compounds.[1]

Key Synthetic Strategies

The asymmetric synthesis of (-)- and (+)-cycloclavine hinges on several key transformations:

o Catalytic Asymmetric Cyclopropanation of Allene: This crucial step establishes the initial
chirality of the molecule using a dirhodium catalyst.[1][2][3]

 Intramolecular Strain-Promoted Diels-Alder Methylenecyclopropane (IMDAMC) Reaction:
This reaction constructs a key tricyclic enone intermediate with high diastereoselectivity.[1][2]

[3]
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» Late-Stage Intramolecular Diels-Alder Furan (IMDAF) Cycloaddition: This step efficiently
forges the indole core of the cycloclavine scaffold.[1][2][3]

The overall synthetic strategy provides an 8-step route to (-)-cycloclavine with a 7.1% overall
yield.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the asymmetric
synthesis of (-)-cycloclavine.
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Synthetic Pathway Diagrams

The following diagrams illustrate the synthetic workflow for (-)-cycloclavine and the key
retrosynthetic analysis.
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Caption: Synthetic workflow for the asymmetric total synthesis of (-)-cycloclavine.
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Caption: Retrosynthetic analysis for the asymmetric synthesis of (-)-cycloclavine.

Experimental Protocols

Protocol 1: Catalytic Asymmetric Cyclopropanation of Allene to afford Enantioenriched Ester
(11)

o Materials: Allene, Pentafluorophenyl 2-diazo-2-(tosylhydrazono)acetate, Dirhodium(ll)
tetrakis[(S)-N-(p-tert-butylphenyl)sulfonyl)prolinate] (Rhz(S-TBPTTL)4), Dichloromethane
(DCM).

e Procedure:

o To a solution of Rh2(S-TBPTTL)4 (0.1 mol%) in anhydrous DCM at room temperature is
added a solution of the diazoester in DCM over 1 hour.
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o Simultaneously, allene gas is bubbled through the reaction mixture.

o Upon completion of the addition, the reaction mixture is stirred for an additional 30
minutes.

o The solvent is removed under reduced pressure, and the crude product is purified by
column chromatography on silica gel to afford the enantioenriched ester 11.

e Quantitative Data:

o Yield: 86%

o Enantiomeric Excess: >99% ee after recrystallization.[1]

Protocol 2: Intramolecular Strain-Promoted Diels-Alder Methylenecyclopropane (IMDAMC)
Cycloaddition

o Materials: Amide 3, Sodium bis(trimethylsilylyamide (NaHMDS), Trimethylsilyl chloride
(TBSCI), Tetrahydrofuran (THF), Tetrabutylammonium fluoride (TBAF).

e Procedure:

o A solution of amide 3 in anhydrous THF is cooled to -78 °C.

o NaHMDS (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes.

o TBSCI (1.2 equivalents) is added, and the reaction is allowed to warm to room
temperature and stirred for 1 hour.

o The reaction mixture is then subjected to microwave irradiation at 95 °C for 1 hour to effect
the IMDAMC reaction.

o After cooling to room temperature, TBAF (1.5 equivalents) is added to cleave the silyl enol
ether.

o The reaction is quenched with water, and the aqueous layer is extracted with ethyl
acetate. The combined organic layers are dried over sodium sulfate, filtered, and
concentrated.
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o The crude product is purified by column chromatography to yield ketone 14 as a mixture of
diastereomers.

e Quantitative Data:
o Diastereomeric Ratio: 4.8:1.[1]
Protocol 3: Aerobic Dehydrogenation to form Tricyclic Enone (2)

o Materials: Ketone 14, Bis(dimethyl sulfoxide)palladium(ll) trifluoroacetate
(Pd(DMSO)2(TFA)z2), Oxygen (Oz), Dimethyl sulfoxide (DMSO).

e Procedure:

o A solution of ketone 14 and Pd(DMSO)2(TFA)z (10 mol%) in DMSO is stirred under an
atmosphere of oxygen (balloon).

o The reaction is heated to 80 °C and monitored by TLC until completion.

o The reaction mixture is cooled to room temperature, diluted with water, and extracted with
ethyl acetate.

o The combined organic layers are washed with brine, dried over sodium sulfate, filtered,
and concentrated.

o The crude product is purified by column chromatography and subsequent recrystallization
to afford the enone 2.

e Quantitative Data:
o Enantiomeric Excess: >99% ee after recrystallization.[1]
Protocol 4: Synthesis of (-)-Cycloclavine (1) via IMDAF and Reduction

o Materials: Enone 2, Furyl lithium species 15, Lithium aluminum hydride (LiAIH4),
Tetrahydrofuran (THF).

e Procedure:
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o To a solution of enone 2 in anhydrous THF at -78 °C is added a pre-formed solution of the
furyl lithium species 15.

o The reaction is stirred at -78 °C for 1 hour and then quenched with saturated aqueous
ammonium chloride.

o The mixture is extracted with ethyl acetate, and the combined organic layers are dried,
filtered, and concentrated.

o The crude alcohol is then subjected to conditions that promote the intramolecular Diels-
Alder furan (IMDAF) cycloaddition and subsequent lactam formation.

o The resulting lactam is dissolved in anhydrous THF and added dropwise to a suspension
of LiAlH4 in THF at 0 °C.

o The reaction is stirred at room temperature until completion, then quenched sequentially
with water, 15% aqueous NaOH, and water.

o The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The
crude product is purified by column chromatography to afford (-)-cycloclavine (1).

e Quantitative Data:

o Yield: 48% over the final reduction step.[3]

Synthesis of (+)-Cycloclavine

The synthesis of the natural enantiomer, (+)-cycloclavine, is achieved by utilizing the
enantiomeric dirhodium catalyst, Rh2(R-TBPTTL)a4, in the initial asymmetric cyclopropanation
step. The subsequent synthetic sequence follows the same route as for the (-)-enantiomer,
yielding (+)-cycloclavine.

Conclusion

The asymmetric total synthesis of (-)- and (+)-cycloclavine developed by Wipf and McCabe
provides an efficient and elegant route to these complex indole alkaloids. The key strategic

reactions, including the catalytic asymmetric cyclopropanation and sequential intramolecular
Diels-Alder cycloadditions, allow for the construction of the challenging pentacyclic core with
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excellent stereocontrol. These detailed protocols and application notes serve as a valuable
resource for researchers in natural product synthesis and medicinal chemistry, enabling the
synthesis of cycloclavine and its analogs for further investigation of their biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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